Dihydrolipoamide
説明
特性
IUPAC Name |
6,8-bis(sulfanyl)octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUGYAKYZETRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CC(CCS)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863287 | |
| Record name | 6,8-Bis(sulfanyl)octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrolipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3884-47-7 | |
| Record name | Dihydrolipoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrolipoamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Bis(sulfanyl)octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrolipoamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RF8AN4JFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrolipoamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000985 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
類似化合物との比較
Table 1: Stimulation of PDH Kinase Activity by Thiol Compounds
| Compound | Concentration | Stimulation (%) | EC₅₀ (µM) |
|---|---|---|---|
| NADH | 20 µM | 100 | 4 |
| This compound | 50 µM | 230 | 7 |
| DTT | 2 mM | 14 | N/A |
| β-Mercaptoethanol | 5 mM | 18 | N/A |
Enzymatic Paralogs and Structural Homologs
LPD Paralogs in Thermus indiensis
Two this compound dehydrogenase paralogs (LPD1 and LPD2) share 76% sequence identity and nearly identical 3D structures, yet differ in chain length (469 vs. 551 residues). Both adopt a Rossmann fold and FAD-binding motif, suggesting functional redundancy in redox catalysis .
Comparison with Glutathione Reductase (GR) and Trypanothione Reductase
DLD shares structural homology with GR and trypanothione reductase, particularly in the FAD-binding domain. However, GR lacks the C-terminal extension seen in DLD, which stabilizes subunit interactions in multienzyme complexes. Trypanothione reductase’s C-terminal β-strands contrast with DLD’s flexible arm, which facilitates active-site communication .
Table 2: Structural Features of Flavoprotein Reductases
| Enzyme | C-Terminal Structure | Redox Substrate |
|---|---|---|
| This compound Dehydrogenase | Flexible arm near active site | This compound |
| Glutathione Reductase | No extension | Glutathione disulfide |
| Trypanothione Reductase | Antiparallel β-strands | Trypanothione |
Kinetic and Mechanistic Differences in Transacylase Reactions
In the BCKDC transacylase reaction, DLD demonstrates a K₁ (binding constant) of 2 mM for this compound, significantly higher than isovaleryl-CoA (0.05 mM) and isobutyryl-CoA (0.10 mM). This indicates weaker substrate affinity but highlights its role in shuttling acyl groups between active sites via the lipoyl domain .
Unique Functional Properties of this compound
Moonlighting Activity in DNA Binding
Role in Pathogen Virulence
This suggests DLD’s unique integration into pathogen redox metabolism .
準備方法
Reaction Mechanism and Stoichiometry
Sodium borohydride acts as a strong reducing agent, selectively reducing the disulfide bond in lipoamide to form this compound. The reaction proceeds in an alkaline aqueous medium, typically at pH 9–10, to stabilize NaBH₄ while preventing hydrolysis of the amide group. The stoichiometric ratio of lipoamide to NaBH₄ is critical, with excess borohydride (3–4 equivalents) ensuring complete reduction.
Stepwise Protocol and Optimization
-
Dissolution : Lipoamide (50–100 mM) is dissolved in a 1:1 mixture of ethanol and 0.1 M sodium hydroxide to enhance solubility.
-
Reduction : NaBH₄ (3–4 equivalents) is added incrementally under nitrogen atmosphere at 0–4°C to minimize side reactions.
-
Quenching : The reaction is terminated by acidification to pH 3–4 using hydrochloric acid, precipitating this compound.
-
Purification : The product is isolated via vacuum filtration, washed with cold ethanol, and dried under reduced pressure.
Table 1: Key Parameters for NaBH₄-Mediated Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–4°C | Prevents oxidation |
| Reaction Time | 2–4 hours | Maximizes conversion |
| NaBH₄ Equivalents | 3.5–4.0 | Ensures completeness |
| pH During Reduction | 9.0–9.5 | Stabilizes NaBH₄ |
Yields typically exceed 85% when protocols adhere to these parameters, with purity >95% confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).
Enzymatic Synthesis via this compound Dehydrogenase (DLDH)
While chemical reduction dominates industrial-scale production, enzymatic methods offer advantages in stereochemical control and biocompatibility. DLDH, a flavoprotein component of PDH complexes, catalyzes the reversible oxidation of this compound using NAD⁺/NADH cofactors.
In Vitro Enzymatic Reduction
DLDH isolated from bovine heart or recombinant sources reduces lipoamide in the presence of NADH:
-
Reaction Setup : 50 mM Tris-HCl buffer (pH 7.4), 10 mM lipoamide, 2 mM NADH, and 0.5 U/mL DLDH.
-
Incubation : Conducted at 37°C for 1 hour under anaerobic conditions.
-
Termination : Enzymatic activity is halted by heat inactivation (70°C for 10 minutes).
Table 2: Comparative Analysis of Chemical vs. Enzymatic Methods
| Metric | Chemical Reduction | Enzymatic Synthesis |
|---|---|---|
| Yield | 85–90% | 70–75% |
| Purity | >95% | 85–90% |
| Reaction Time | 2–4 hours | 1–2 hours |
| Cost per Gram | $12–$15 | $45–$50 |
Enzymatic methods face challenges in NADH regeneration and enzyme stability, limiting their use to specialized applications requiring chirally pure product.
Purification and Characterization Techniques
Affinity Chromatography
This compound’s thiol groups enable purification via this compound-agarose affinity columns. Patel et al. (1995) demonstrated that binding at pH 7.0 followed by elution with 10 mM reduced glutathione achieves >99% purity.
Spectrophotometric Validation
-
UV-Vis Spectroscopy : this compound exhibits a characteristic absorbance peak at 330 nm (ε = 8,400 M⁻¹cm⁻¹) due to the dihydrolipoyl moiety.
-
Enzymatic Assays : Reconstitution with PDH complexes confirms biological activity, measured by NAD⁺ reduction at 340 nm.
| Condition | Half-Life | Degradation Product |
|---|---|---|
| 25°C, Air | 2–3 hours | Lipoamide |
| 4°C, Nitrogen | 7–10 days | None detectable |
| -80°C, Argon | >6 months | None detectable |
Q & A
Basic Research: What experimental methods are standard for assaying dihydrolipoamide dehydrogenase (DLD) activity in bacterial extracts?
Answer:
DLD activity is typically assayed spectrophotometrically by monitoring NAD(P)H formation or oxidation at 340 nm. For example, in Clostridium litoralis and Eubacterium acidaminophilum, activity was measured using a coupled system with this compound as the substrate and NAD/NADP as cofactors. The reaction buffer (phosphate, pH 8.0–8.5) and substrate concentrations (e.g., 0.11 mM NADP, 0.5 mM NAD) are critical for optimizing activity . Controls must exclude non-specific electron donors (e.g., dithiols) to isolate DLD-specific activity. Heat-stable thioredoxin may be added to enhance activity in systems requiring protein interactions .
Basic Research: How is this compound dehydrogenase purified from anaerobic bacterial extracts?
Answer:
Purification involves sequential chromatography steps:
DEAE-Sephacel ion-exchange chromatography to separate proteins by charge.
Ammonium sulfate fractionation to precipitate DLD while retaining solubility of contaminants.
Gel filtration (e.g., Sephacryl S-100 HR) for size-based separation, yielding a homodimer (~112–120 kDa) confirmed by SDS-PAGE .
For thioredoxin-dependent DLD systems, preparative native gel electrophoresis ensures purity, as seen in E. acidaminophilum . N-terminal sequencing and UV-Vis spectroscopy (e.g., FAD absorbance at 455 nm) validate purity and cofactor retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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